molecular formula C16H14F3NO2 B5526665 2-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide

2-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B5526665
M. Wt: 309.28 g/mol
InChI Key: AGKBBSKYTPJYRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide, also known as TFMPP, is a chemical compound that belongs to the class of phenethylamines. It is a synthetic psychoactive substance that has gained popularity in recent years due to its potential therapeutic applications. TFMPP has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Metabolic Pathways and Toxicity Studies

The metabolism of chloroacetamide herbicides, which share structural similarities with the compound , has been extensively studied in human and rat liver microsomes. These studies are crucial for understanding the metabolic activation pathways that could lead to toxicity and carcinogenicity. For instance, compounds like acetochlor and metolachlor undergo complex metabolic transformations involving cytochrome P450 isoforms, leading to the production of potentially carcinogenic metabolites (Coleman et al., 2000).

Green Chemistry and Synthesis

Research on green synthesis methods, such as the catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide, demonstrates the application of novel catalysts for efficient and environmentally friendly chemical synthesis. This process highlights the importance of developing sustainable practices in chemical manufacturing (Zhang Qun-feng, 2008).

Drug Design and Pharmacological Applications

Studies on derivatives of structurally similar compounds, such as 2-(4-methoxyphenyl)ethyl acetamide, have explored their potential as inhibitors of protein tyrosine phosphatase 1B (PTP1B), which is a target for antidiabetic drugs. This indicates the compound's relevance in designing new therapeutic agents (Saxena et al., 2009).

Material Science and Polymer Chemistry

The synthesis and analysis of copolymers incorporating methacrylate derivatives of 4-methoxyphenylacetic acid reveal applications in material science, especially for biomedical applications. These studies underscore the versatility of acetamide derivatives in creating novel materials with specific properties (Gallardo & Román, 1994).

Molecular Docking and Structure-Activity Relationship Studies

Research involving the structural analysis and docking studies of amide derivatives provides insights into their interactions with biological targets, which is essential for drug discovery and development. Such studies help in understanding the molecular basis of the compound's activity and optimizing its pharmacological properties (Kalita & Baruah, 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would involve interacting with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it’s handled. Proper safety measures should always be taken when handling chemical substances .

Future Directions

The future directions for research on this compound could involve further studying its properties, exploring its potential uses, and developing efficient methods for its synthesis .

properties

IUPAC Name

2-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO2/c1-22-12-8-6-11(7-9-12)10-15(21)20-14-5-3-2-4-13(14)16(17,18)19/h2-9H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKBBSKYTPJYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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